isoquinoline-1,6-diamine
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Overview
Description
Isoquinoline-1,6-diamine is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds this compound is characterized by the presence of two amino groups attached to the first and sixth positions of the isoquinoline ring
Mechanism of Action
Target of Action
Isoquinoline-1,6-diamine is a type of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . .
Mode of Action
Isoquinoline derivatives have been synthesized and used as chemosensors . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect .
Biochemical Pathways
Isoquinoline alkaloids, a related class of compounds, play key roles in plant alkaloid biosynthesis . They are involved in key biosynthetic steps that feature in the majority of pathways, highlighting the roles played by modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways .
Pharmacokinetics
It is known that the isoquinoline ring is a privileged scaffold often preferred as a structural basis for drug design .
Result of Action
Isoquinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-1,6-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted aromatic amines with suitable reagents. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions, where ortho-substituted aromatic amines react with terminal alkynes followed by cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or copper to facilitate the cyclization and coupling reactions. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-1,6-diamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitrobenzene.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and halogenated isoquinolines.
Scientific Research Applications
Isoquinoline-1,6-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoquinoline-1,6-diamine can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical reactivity and biological activities.
Benzimidazo[2,1-a]isoquinoline: This compound contains a fused benzimidazole ring and is used in the synthesis of chemosensors and other functional materials.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1147347-51-0 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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